molecular formula C12H14FNO3 B6171069 ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate CAS No. 2445816-11-3

ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate

Cat. No. B6171069
CAS RN: 2445816-11-3
M. Wt: 239.2
InChI Key:
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Description

Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate, also known as ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoropropanoate, is a synthetic compound that has been used in a variety of scientific research applications. It is an ethyl ester of 3-amino-4-methoxyphenyl-2-fluoropropanoic acid and is a colorless, water-soluble solid. This compound has been used to study the biochemical and physiological effects of certain drugs, as well as to explore the potential of new drugs.

Scientific Research Applications

Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of certain drugs, as well as to explore the potential of new drugs. It has also been used in the synthesis of novel compounds, such as 2-amino-4-methoxyphenyl-2-fluoropropanoic acid ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate ester, which is a potential therapeutic agent. In addition, it has been used in the synthesis of other compounds, such as 4-methoxy-2-phenyl-2-fluoropropanoic acid ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate ester, which has potential applications in the development of new drugs.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers biochemical and physiological effects. For example, it has been shown to bind to the mu opioid receptor, which is involved in pain perception and reward. In addition, it has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate have been studied in a variety of animal models. It has been shown to have analgesic, sedative, and anxiolytic effects. In addition, it has been shown to produce anticonvulsant, anti-inflammatory, and antidepressant effects. It has also been shown to reduce the symptoms of anxiety and depression in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate for lab experiments include its low cost and ease of synthesis. In addition, it is a water-soluble compound, which makes it easy to work with in aqueous solutions. The main limitation of using this compound for lab experiments is that its mechanism of action is not yet fully understood, so it is difficult to predict its effects in certain situations.

Future Directions

The potential future directions for ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate include further research into its mechanism of action, as well as its potential therapeutic applications. In addition, further research could be conducted into the compound’s potential for use in drug development, as well as its potential for use in the treatment of various diseases and disorders. Finally, further research could be conducted into the compound’s potential for use in other scientific applications, such as in the synthesis of novel compounds.

Synthesis Methods

Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate is synthesized through a reaction between 3-amino-4-methoxyphenyl-2-fluoropropanoic acid and ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out in an aqueous solution at room temperature for about one hour. The resulting compound is then purified by recrystallization from methanol or ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate involves the reaction of 2-amino-4-methoxyaniline with ethyl 3-oxobutanoate to form ethyl 3-(2-amino-4-methoxyphenyl)propanoate. This intermediate is then reacted with fluorinated acryloyl chloride to yield the final product.", "Starting Materials": [ "2-amino-4-methoxyaniline", "ethyl 3-oxobutanoate", "fluorinated acryloyl chloride" ], "Reaction": [ "Step 1: Reaction of 2-amino-4-methoxyaniline with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 3-(2-amino-4-methoxyphenyl)propanoate.", "Step 2: Purification of the intermediate by recrystallization or column chromatography.", "Step 3: Reaction of the intermediate with fluorinated acryloyl chloride in the presence of a base such as triethylamine or pyridine to yield ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

2445816-11-3

Product Name

ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate

Molecular Formula

C12H14FNO3

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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